Scientific Field: Organic Synthesis Chemistry.
Methods of Application: The compound is synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N.
Results or Outcomes: The result of this synthesis is structurally various bromomethyl cyclopropane.
1-(Bromomethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula CHBrN. It features a cyclopropane ring with a bromomethyl group and a carbonitrile functional group attached to the same carbon atom. This configuration contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is classified under various chemical databases, including PubChem, where it is identified by the CID 69018359 .
Several synthetic routes have been reported for the preparation of 1-(Bromomethyl)cyclopropane-1-carbonitrile:
1-(Bromomethyl)cyclopropane-1-carbonitrile has potential applications in:
Interaction studies involving 1-(Bromomethyl)cyclopropane-1-carbonitrile are essential for understanding its reactivity and potential biological effects. Research focusing on its interactions with nucleophiles and electrophiles can provide insights into its utility in synthetic chemistry. Additionally, exploring its interactions within biological systems could reveal important information regarding its safety profile and therapeutic potential.
Several compounds share structural similarities with 1-(Bromomethyl)cyclopropane-1-carbonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-(Bromomethyl)cyclopropane-1-carbonitrile | Cyclopropane with bromomethyl | Different position of the bromomethyl group |
3-(Bromomethyl)cyclobutane-1-carbonitrile | Cyclobutane with bromomethyl | Larger ring size; different ring strain characteristics |
1-(Chloromethyl)cyclopropane-1-carbonitrile | Cyclopropane with chloromethyl | Chlorine instead of bromine; different reactivity |
2-(Chloromethyl)cyclopropane-1-carbonitrile | Cyclopropane with chloromethyl | Similar position as 2-bromomethyl variant |
The key uniqueness of 1-(Bromomethyl)cyclopropane-1-carbonitrile lies in its specific combination of functional groups and ring structure, which may impart distinct chemical properties and reactivity compared to other similar compounds. Further research could elucidate additional differences in biological activity or synthetic utility among these compounds.
Irritant